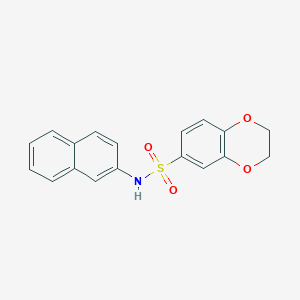
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture and horticulture.
Mecanismo De Acción
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to the cytokinin receptors and activates the downstream signaling pathways, leading to the promotion of cell division and elongation. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to the improvement of fruit quality and yield.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants, including the promotion of cell division and elongation, the regulation of gene expression, the improvement of fruit quality and yield, and the induction of parthenocarpy. CPPU also affects the levels of other plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages for lab experiments, including its high solubility in water, its stability under various pH and temperature conditions, and its easy application through foliar spray or root irrigation. However, CPPU also has some limitations, including its potential toxicity to humans and animals, its high cost, and its limited availability in some regions.
Direcciones Futuras
For CPPU research include the optimization of its synthesis method, the development of new formulations and application methods, the identification of new target crops and plant species, and the evaluation of its long-term effects on plant growth and development. Additionally, further studies are needed to investigate the potential environmental impacts of CPPU and its safety for human and animal consumption.
Métodos De Síntesis
CPPU can be synthesized through several methods, including the reaction between 5-chloro-2-methoxyaniline and 1-propylpiperidin-4-ol followed by the reaction with phosgene. Another method involves the reaction between 5-chloro-2-methoxyaniline and N-(1-propylpiperidin-4-yl)formamide followed by the reaction with triphosgene. The synthesis of CPPU requires careful attention to the reaction conditions, temperature, and purification methods to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its potential applications in plant growth regulation, fruit development, and yield improvement. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and tomatoes. CPPU has also been used to induce parthenocarpy, which is the production of seedless fruits, in various crops. Additionally, CPPU has been studied for its potential applications in tissue culture and micropropagation of plants.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-3-8-20-9-6-13(7-10-20)18-16(21)19-14-11-12(17)4-5-15(14)22-2/h4-5,11,13H,3,6-10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAINJLRWWLDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

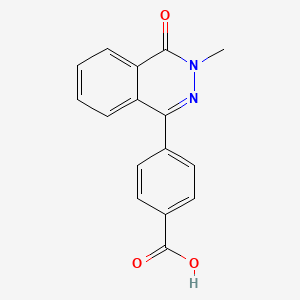
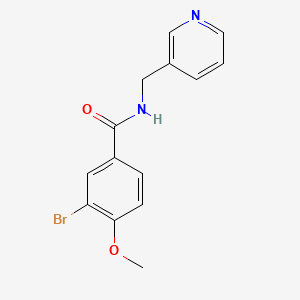
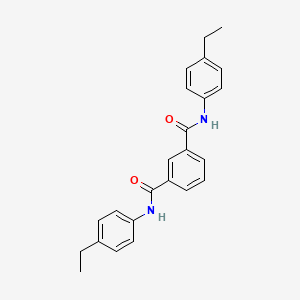
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
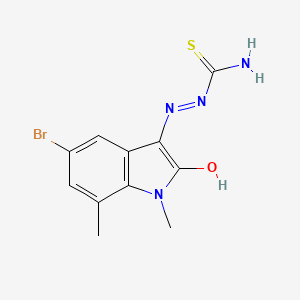

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
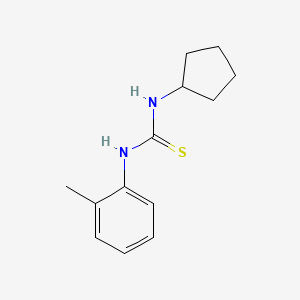

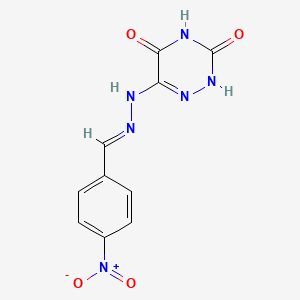
![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
